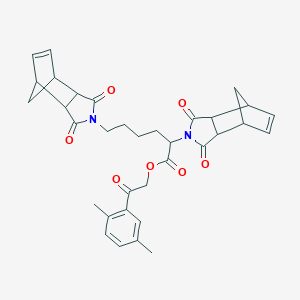![molecular formula C21H23NO5 B341329 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341329.png)
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to further reactions, such as amination and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the amino group may interact with active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C21H23NO5/c1-14-5-4-6-15(2)21(14)22-19(24)11-12-20(25)27-13-18(23)16-7-9-17(26-3)10-8-16/h4-10H,11-13H2,1-3H3,(H,22,24) |
InChI Key |
ZCJJQGGXUDMWAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341248.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B341249.png)




![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341255.png)

![Decyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341263.png)
![Pentyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341264.png)

![[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate](/img/structure/B341267.png)
